molecular formula C12H14ClNO3 B2939352 Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride CAS No. 2095409-09-7

Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride

Cat. No. B2939352
CAS RN: 2095409-09-7
M. Wt: 255.7
InChI Key: QVODNQBDRCKAMI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride, also known as MBP, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride is not fully understood. However, it has been suggested that this compound may act as an agonist for the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This may explain its anxiolytic and analgesic effects. This compound has also been shown to inhibit the activity of various enzymes that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to improve cognitive function and reduce anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the main limitations of using this compound is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. While there are still many unanswered questions about its mechanism of action and potential side effects, this compound holds great promise as a potential drug candidate for the treatment of various diseases.

Synthesis Methods

Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride is synthesized through a multistep process that involves the condensation of 2-benzofuran carboxaldehyde and glycine methyl ester hydrochloride. The resulting product is then treated with hydrogen chloride to form the hydrochloride salt of this compound. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

Methyl 2-amino-3-(benzofuran-2-yl)propanoate hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use as an analgesic and anti-anxiety agent.

properties

IUPAC Name

methyl 2-amino-3-(1-benzofuran-2-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3.ClH/c1-15-12(14)10(13)7-9-6-8-4-2-3-5-11(8)16-9;/h2-6,10H,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVODNQBDRCKAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC2=CC=CC=C2O1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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